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molecular formula C12H16O4 B120100 1,3-Adamantanedicarboxylic acid CAS No. 39269-10-8

1,3-Adamantanedicarboxylic acid

Cat. No. B120100
M. Wt: 224.25 g/mol
InChI Key: PAVQGHWQOQZQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07078562B2

Procedure details

The synthesis of 2-methacryloyloxy-2-(3-(2-hydroxy-2-propyl)1-1-adamantyl)propane was performed by the following method. First, according to the method described in Japanese Patent Application Laid-open No. 2002-167342, 1000 g of 1,3-dihydroxyadamantane was synthesized from adamantane. Next, a four-necked flask equipped with a stirrer, a thermometer, a dropping funnel and a Dimroth condenser was charged with 100 g of 1,3-dihydroxyadamantane, 500 mL of 1,2-dichloroethane and 800 g of 96% sulfuric acid, and further 300 g of formic acid was dropped into the flask for 1 h. Thereafter, the contents of the flask were reacted at 25° C. for 10 h. The resultant reaction solution was filtered to separate precipitated crystals therefrom. The thus separated crystals were washed with water to obtain 140 g of 1,3-adamantanedicarboxylic acid. Then, a four-necked flask equipped with a stirrer, a thermometer and a Dimroth condenser was charged with 140 g of 1,3-adamantanedicarboxylic acid, 12 g of 96% sulfuric acid, 200 g of methanol and 1000 mL of 1,2-dichloroethane, and the contents of the flask were reacted at 62° C. for 10 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-methacryloyloxy-2-(3-(2-hydroxy-2-propyl)1-1-adamantyl)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11][C:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][C:14]([OH:22])([CH2:15]3)[CH2:13]1)[CH2:19]2.ClCCCl.S(=O)(=O)(O)[OH:28].[CH:32]([OH:34])=[O:33]>>[OH:11][C:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][C:14]([OH:22])([CH2:15]3)[CH2:13]1)[CH2:19]2.[C:1]12([C:14]([OH:22])=[O:28])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][C:3]([C:32]([OH:34])=[O:33])([CH2:4]3)[CH2:2]1)[CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Step Two
Name
2-methacryloyloxy-2-(3-(2-hydroxy-2-propyl)1-1-adamantyl)propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
OC12CC3(CC(CC(C1)C3)C2)O
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
800 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 g
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, a four-necked flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was dropped into the flask for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the contents of the flask were reacted at 25° C. for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
precipitated crystals
WASH
Type
WASH
Details
The thus separated crystals were washed with water

Outcomes

Product
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1000 g
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)C2)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 140 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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